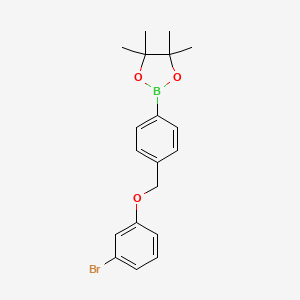

2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H22BBrO3 and its molecular weight is 389.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields based on current research findings.

Chemical Structure and Properties

The compound features a boron atom in a dioxaborolane ring structure, which is known for its reactivity in organic synthesis. Its molecular formula is C13H16BBrO2, with a molecular weight of approximately 282.969 g/mol. The presence of the bromophenyl moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that boron compounds exhibit antimicrobial activity. For instance, derivatives of boronic acids have been explored for their ability to inhibit bacterial growth. The specific compound has shown promise in preliminary assays against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways. Boron compounds can form complexes with various biomolecules, potentially inhibiting key enzymatic functions .

Applications in Pharmaceutical Development

The compound serves as an intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows it to participate in various reactions such as Suzuki coupling and other cross-coupling reactions essential for building complex drug molecules .

Case Studies

- Synthesis of Antibacterial Agents : A study demonstrated the use of this compound in synthesizing new antibacterial agents through palladium-catalyzed reactions. The resulting compounds exhibited enhanced activity against resistant strains of bacteria .

- Cancer Research : Preliminary investigations suggest that boron compounds may play a role in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Safety and Toxicology

While the biological activities are promising, safety data indicate that the compound can be harmful if inhaled or if it comes into contact with skin. Proper handling protocols must be followed to mitigate risks associated with exposure .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of this compound is as a reagent in the Suzuki-Miyaura coupling reaction , which is vital for forming carbon-carbon bonds. The presence of the boron atom allows it to participate effectively in cross-coupling reactions with aryl halides or other boron compounds. This reaction is widely utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound has also been used as an initiator in atom transfer radical polymerization (ATRP) . For instance, it has been employed to polymerize methyl methacrylate with high yields (up to 94%) under specific reaction conditions involving carbon tetrabromide and triphenylphosphine in tetrahydrofuran (THF) at controlled temperatures . This application highlights its importance in creating polymers with tailored properties for various industrial uses.

Materials Science

Organic Light Emitting Diodes (OLEDs)

In materials science, compounds similar to 2-(4-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are being investigated for their potential use in organic light-emitting diodes (OLEDs) . The ability to form stable carbon-carbon bonds and the electronic properties imparted by the boron moiety make these compounds suitable for developing efficient light-emitting materials.

Charge Transport Materials

The compound's structure suggests potential applications in charge transport materials for organic photovoltaics and OLEDs. The boron-containing dioxaborolane structure can facilitate charge mobility due to its unique electronic characteristics, making it a candidate for enhancing device performance .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of boronic acids can exhibit significant biological activity, including anticancer properties. The incorporation of bromophenyl groups may enhance the interaction of these compounds with biological targets. Studies are ongoing to explore the efficacy of such compounds in inhibiting cancer cell proliferation and inducing apoptosis .

Drug Delivery Systems

The unique properties of boron-containing compounds also make them suitable for use in drug delivery systems . Their ability to form stable complexes with various biomolecules can be exploited to improve the solubility and bioavailability of therapeutic agents .

Data Summary Table

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of complex organic molecules |

| Polymer Chemistry | ATRP Initiator | High yield polymerization of methyl methacrylate |

| Materials Science | OLEDs | Development of efficient light-emitting materials |

| Charge Transport | Organic Photovoltaics | Enhanced charge mobility |

| Medicinal Chemistry | Anticancer Agents | Inhibition of cancer cell proliferation |

| Drug Delivery Systems | Improved solubility and bioavailability | Enhanced therapeutic efficacy |

Eigenschaften

IUPAC Name |

2-[4-[(3-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-14(9-11-15)13-22-17-7-5-6-16(21)12-17/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMUUMBCNZWECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.